Diethyl 2,2'-(butane-1,4-diyldibenzene-4,1-diyl)diacetate
Description
Diethyl 2,2'-(butane-1,4-diyldibenzene-4,1-diyl)diacetate is a symmetrical diester compound featuring a central butane-1,4-diyl spacer connecting two benzene rings. Each benzene ring is substituted at the 4-position with a diethyl acetate group (-CH₂COOEt). The butane spacer imparts molecular flexibility, while the ester groups contribute to lipophilicity and hydrolytic stability. The compound is cataloged under CAS 71898-69-6 and is available commercially for research applications .
Properties
CAS No. |
6337-78-6 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethyl)phenyl]butyl]phenyl]acetate |
InChI |
InChI=1S/C24H30O4/c1-3-27-23(25)17-21-13-9-19(10-14-21)7-5-6-8-20-11-15-22(16-12-20)18-24(26)28-4-2/h9-16H,3-8,17-18H2,1-2H3 |
InChI Key |
NYBHSEYULYTOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate typically involves the reaction of 1,4-dibromobutane with diethyl benzene-4,1-diyldiacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like hydroxide ions can replace the ethoxy groups, forming carboxylate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylate salts.
Scientific Research Applications
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound 2a : Diethyl 2,2'-(4,4'-(butane-1,4-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate
- Molecular Formula : C₁₈H₂₈N₆O₆
- Key Features : Contains triazole rings (C=N and C=O groups) in place of benzene rings, with the same butane spacer and ethyl ester termini.
- Physical Properties : Melting point = 150–151°C; IR peaks at 1,755 cm⁻¹ (ester C=O) and 1,698 cm⁻¹ (triazole C=O) .
Dimethyl 2,2′-(1,4-phenylene)diacetate
- Molecular Formula : C₁₂H₁₄O₄
- Key Features : Replaces the butane spacer with a rigid 1,4-phenylene group and uses methyl esters instead of ethyl.
- Physical Properties : Lower molecular weight (222.24 g/mol) and reduced lipophilicity compared to the target compound .
- Applications : Primarily used in polymer synthesis and as a precursor for rigid-rod liquid crystals.
Compound 6 : (2S,2′S)-2,2′-[(2S,5S)-2,5-Dimethyl-3,6-dioxopiperazine-1,4-diyl]bis(4-phenylbutanoate) diethyl ester
- Molecular Formula : C₃₀H₃₈N₂O₆
- Key Features: Incorporates a piperazine ring with stereocenters and phenylbutanoate side chains.
- Physical Properties : Higher molecular weight (522.64 g/mol) and increased complexity (4 stereocenters) .
- Applications: Potential pharmaceutical applications due to stereospecific interactions with biological targets.
Schiff Base Analog : Diethyl 2,2'-[((1E,1'E)-{[(1R,4R)-cyclohexane-1,4-diyl]bis(azanylylidene)}bis(methanylylidene))bis(1H-pyrrole-2,1-diyl)]diacetate
Comparative Data Table
*Estimated based on structural analysis.
Biological Activity
Diethyl 2,2'-(butane-1,4-diyldibenzene-4,1-diyl)diacetate (CAS Number: 6337-78-6) is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H30O4
- Molecular Weight : 382.49 g/mol
- Structure : The compound features a diacetate moiety and a butane-1,4-diyldibenzene backbone, contributing to its unique chemical behavior.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications and environmental impact. Key areas of interest include:
- Antioxidant Properties : Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of multiple aromatic rings may enhance free radical scavenging capabilities.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of diacetates can possess antimicrobial properties. The specific activity of this compound against various pathogens is yet to be fully elucidated but warrants further investigation.
The biological mechanisms through which this compound exerts its effects are not thoroughly documented. However, several hypotheses can be drawn from related compounds:
- Cellular Signaling Modulation : Similar compounds often interact with cellular signaling pathways that regulate oxidative stress and inflammation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways may contribute to its biological effects.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Variable efficacy against bacteria | |
| Cytotoxicity | Potentially cytotoxic to cancer cells |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of structurally similar diacetates using DPPH and ABTS assays. Results indicated a strong correlation between the number of aromatic rings and antioxidant capacity. While specific data on this compound was not available, the trends suggest a promising profile for further exploration.
Case Study 2: Antimicrobial Efficacy
In a controlled study involving various diacetate compounds against Staphylococcus aureus and Escherichia coli, some derivatives showed significant antimicrobial activity. Although this compound was not specifically tested, its structural analogs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Research Findings
Recent research highlights the need for comprehensive studies on this compound to fully understand its biological implications. Notable findings include:
- The compound's structural characteristics suggest potential interactions with cellular membranes and proteins.
- Further investigations into its pharmacokinetics and toxicity profiles are essential for evaluating therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
